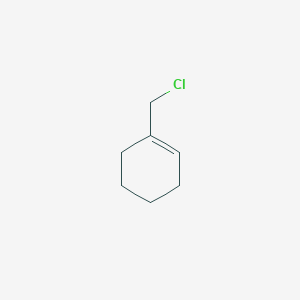

Cyclohexene, 1-(chloromethyl)-

Description

Overview of Cyclohexene (B86901) Derivatives in Organic Synthesis

Cyclohexene derivatives are pivotal intermediates in the field of organic synthesis. fiveable.me Their utility stems from the reactivity of the carbon-carbon double bond within the six-membered ring, which allows for a multitude of chemical transformations. These derivatives serve as foundational building blocks for the creation of more complex molecular architectures. fiveable.meontosight.ai Key reactions involving cyclohexene derivatives include electrophilic additions, oxidations, and cycloadditions, which enable the introduction of various functional groups and the construction of intricate cyclic systems. fiveable.meontosight.ai The versatility of these compounds makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.meontosight.aippor.az

Historical Context of Halomethylated Cycloalkenes

The study of halomethylated cycloalkenes, a subgroup of halogenated hydrocarbons, has a rich history intertwined with the development of synthetic methodologies in organic chemistry. Early investigations into the halogenation of cycloalkenes laid the groundwork for the synthesis of these reactive compounds. The introduction of a halomethyl group, such as the chloromethyl group, onto a cyclohexene scaffold, provided chemists with a versatile handle for further functionalization. The unique reactivity of the allylic halide moiety has been a subject of interest for decades, leading to the exploration of its participation in a variety of substitution and elimination reactions.

Significance of 1-(Chloromethyl)cyclohexene in Chemical Research

1-(Chloromethyl)cyclohexene, with the chemical formula C₇H₁₁Cl, is a significant compound in chemical research due to its dual functionality. nih.govchemsrc.com It possesses both a reactive double bond and a labile chloromethyl group, making it a valuable synthon for a range of organic transformations. This bifunctionality allows for sequential or tandem reactions, providing efficient pathways to complex target molecules. Researchers have utilized 1-(chloromethyl)cyclohexene as a key intermediate in the synthesis of various organic compounds, leveraging its ability to act as both an electrophile at the chloromethyl carbon and a nucleophile (after conversion to an organometallic species) or a diene/dienophile component in cycloaddition reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33867-02-6 |

|---|---|

Molecular Formula |

C7H11Cl |

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-(chloromethyl)cyclohexene |

InChI |

InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6H2 |

InChI Key |

PZCCSJYFXQXAST-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies

Direct Chlorination Approaches

Direct chlorination methods focus on introducing a chlorine atom to the methyl group of 1-methylcyclohexene. This can be achieved through radical or electrophilic mechanisms, each with distinct characteristics and outcomes.

Radical Halogenation Pathways

Radical halogenation, particularly allylic chlorination, is a primary method for synthesizing 1-(chloromethyl)cyclohexene from 1-methylcyclohexene. This pathway leverages the increased reactivity of the allylic position.

N-Chlorosuccinimide (NCS): A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net The reaction is typically initiated by radical initiators such as benzoyl peroxide or by UV light. ontosight.ai NCS is favored because it provides a low concentration of chlorine radicals, which helps to minimize competing electrophilic addition to the double bond. organic-chemistry.org The reaction proceeds via a radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group of 1-methylcyclohexene, forming a resonance-stabilized allylic radical. This radical then reacts with NCS to yield the desired 1-(chloromethyl)cyclohexene and a succinimidyl radical, which continues the chain.

Electrophilic Chlorination Strategies

Electrophilic chlorination of 1-methylcyclohexene primarily involves the addition of chlorine across the double bond, which is not the target reaction for forming 1-(chloromethyl)cyclohexene. When 1-methylcyclohexene reacts with reagents like hydrogen chloride (HCl), the mechanism follows Markovnikov's rule, leading to the formation of 1-chloro-1-methylcyclohexane (B1295254) as the major product. askfilo.comchegg.com In this electrophilic addition, the double bond's pi electrons attack the electrophile (H+), forming a stable tertiary carbocation at the C1 position, which is then attacked by the chloride ion (Cl-). askfilo.com

Conversion from Related Halogenated Precursors

Alternative synthetic strategies involve starting with a pre-halogenated cyclohexene (B86901) derivative and converting it to the target chloromethyl compound.

Bromine-Chlorine Exchange Reactions

A viable route to 1-(chloromethyl)cyclohexene is through a halogen exchange reaction, starting from its bromo-analogue, 1-(bromomethyl)cyclohexene (B1274123). This transformation is analogous to the Finkelstein reaction. The precursor, 1-(bromomethyl)cyclohexene, can be synthesized by the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator. ontosight.ai The subsequent exchange reaction involves treating 1-(bromomethyl)cyclohexene with a chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone (B3395972) or DMF. The chloride ion acts as a nucleophile, displacing the bromide ion to yield the final product.

Strategies for Chloromethylation of Unsaturated Rings

Chloromethylation of cyclohexene itself presents another pathway, though it typically yields 4-(chloromethyl)cyclohexene (B8793740) as the primary product. smolecule.com This reaction, often a variation of the Blanc-Quelet reaction, involves treating cyclohexene with formaldehyde (B43269) and hydrogen chloride, usually in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). smolecule.comwikipedia.org The reaction proceeds by generating a chloromethyl cation or a related electrophilic species, which then attacks the double bond of the cyclohexene ring. While this method is effective for introducing a chloromethyl group, controlling the regioselectivity to favor the 1-position on a substituted cyclohexene can be challenging and may lead to a mixture of isomers.

Emerging Synthetic Routes

Modern synthetic chemistry is continually exploring more efficient, selective, and environmentally benign methods. For the synthesis of allylic chlorides like 1-(chloromethyl)cyclohexene, emerging routes include:

Photocatalysis: Visible-light photocatalysis offers a green alternative for generating radicals under mild conditions. nih.gov This approach can use photocatalysts to initiate the chlorination of the allylic C-H bond with high selectivity. For example, photoinduced chloroamination cyclization reactions using NCS have been demonstrated, highlighting the versatility of photo-initiated radical processes. nih.gov

Flow Chemistry: Industrial-scale synthesis may employ continuous flow reactors to improve safety, efficiency, and control over reaction parameters. smolecule.com This technique is particularly advantageous for managing exothermic reactions and minimizing the formation of byproducts through precise control of stoichiometry and reaction time.

Novel Catalytic Systems: Research into new catalytic systems aims to enhance the efficiency of chloromethylation reactions. For instance, mixed-metal catalysts or the use of phase-transfer catalysts (PTCs) can improve yields and allow for milder reaction conditions, sometimes as low as 35–45°C, while maintaining high yields. smolecule.com

Table of Reaction Data

| Synthetic Method | Precursor | Reagents | Catalyst | Typical Yield | Ref. |

|---|---|---|---|---|---|

| Radical Halogenation | 1-Methylcyclohexene | N-Chlorosuccinimide (NCS), Radical Initiator | Benzoyl Peroxide or UV light | Moderate to Good | organic-chemistry.orgontosight.ai |

| Chloromethylation | Cyclohexene | Formaldehyde, HCl | Zinc Chloride (ZnCl₂) | 75-90% (for 4-isomer) | smolecule.com |

Catalytic Methods for Selective Chloromethylation

The selective introduction of a chloromethyl group at the allylic position of cyclohexene is a key transformation for obtaining 1-(chloromethyl)cyclohexene. Catalytic methods are preferred to enhance selectivity and efficiency.

One prominent method for the allylic chlorination of cyclohexene involves the use of N-chlorosuccinimide (NCS). chemicalbook.com This reaction typically proceeds via a free-radical chain mechanism. The process is often initiated by a radical initiator, such as a peroxide, to facilitate the homolytic cleavage of the N-Cl bond in NCS, generating the succinimidyl radical and a chlorine radical. The chlorine radical then abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized cyclohexenyl radical. This radical subsequently reacts with another molecule of NCS to yield the desired 1-chloro-3-cyclohexene (an isomer of 1-(chloromethyl)cyclohexene where the double bond has shifted) and a succinimidyl radical, which continues the chain reaction. While effective, this method can sometimes lead to a mixture of products due to the potential for the double bond to migrate.

To improve selectivity and catalytic efficiency, transition metal complexes have been explored. For instance, chloromethylated polystyrene-supported tridentate Schiff-base metal complexes (with metals such as Cu2+, Co2+, Ni2+, and Mn2+) have been shown to be effective catalysts for the allylic oxidation of cyclohexene. nih.gov While this specific example focuses on oxidation, the principle of using supported metal complexes as catalysts can be extended to other allylic functionalizations, including chlorination, to potentially control regioselectivity and facilitate catalyst recovery and reuse. nih.gov

Furthermore, selenium-catalyzed allylic chlorination has been reported as a non-radical alternative. ic.ac.uknih.gov This method utilizes a catalytic amount of a selenium species, such as diphenyl diselenide, in the presence of N-chlorosuccinimide. The reaction is believed to proceed through an electrophilic addition of a selenium-containing species to the double bond, followed by an intramolecular rearrangement and subsequent elimination to afford the allylic chloride. This approach can offer different regioselectivity compared to radical methods.

Research into more selective and efficient catalytic systems is ongoing, with a focus on developing catalysts that can direct the chloromethylation specifically to the desired position without isomerization of the double bond and that can operate under mild and environmentally benign conditions.

Stereoselective and Stereospecific Synthesis of Isomers

The synthesis of specific stereoisomers of 1-(chloromethyl)cyclohexene, which possesses a chiral center at the carbon bearing the chloromethyl group, presents a significant challenge. Achieving high levels of stereoselectivity requires the use of chiral catalysts or auxiliaries that can control the spatial orientation of the reactants during the bond-forming step.

While direct catalytic enantioselective chloromethylation of cyclohexene to produce optically active 1-(chloromethyl)cyclohexene is not extensively documented, related stereoselective transformations of cyclohexene derivatives provide valuable insights. For instance, catalytic enantioselective dichlorination of allylic alcohols, including those with a cyclohexene scaffold, has been achieved using titanium-based catalysts. nih.gov This demonstrates that chiral catalysts can effectively control the stereochemical outcome of halogenation reactions on cyclic alkenes.

One potential strategy for the stereoselective synthesis of 1-(chloromethyl)cyclohexene isomers involves the use of a chiral auxiliary. This approach would entail first attaching a chiral molecule to the cyclohexene substrate, performing the chloromethylation reaction where the auxiliary directs the stereochemical outcome, and then removing the auxiliary to yield the desired enantiomerically enriched product.

Another avenue involves the stereoselective synthesis of a precursor that can be converted to 1-(chloromethyl)cyclohexene. For example, the synthesis of optically active 3-alkoxy-6-hydroxymethyl-6-methyl-2-cyclohexenone has been demonstrated through lipase-catalyzed kinetic resolution. capes.gov.br Although this molecule has a different substitution pattern, the principle of using enzymatic resolution to obtain chiral cyclohexene derivatives could be adapted. A resolved chiral allylic alcohol on the cyclohexene ring could then potentially be converted to the corresponding allylic chloride with retention or inversion of configuration, depending on the chosen reagents and reaction conditions.

The development of diastereoselective reactions on substituted cyclohexenes also offers a pathway to specific isomers. For example, diastereoselective reductive Cope rearrangements have been used to synthesize 1,2,4-trifunctionalized cyclohexanes with high diastereoselectivity. nsf.gov By carefully choosing the starting materials and reaction conditions, it may be possible to construct a cyclohexene derivative with the desired relative stereochemistry, which can then be further functionalized to introduce the chloromethyl group.

While direct and highly stereoselective catalytic methods for the synthesis of 1-(chloromethyl)cyclohexene isomers remain an area for further research, the principles established in related stereoselective transformations of cyclic alkenes provide a strong foundation for the future development of such methodologies.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Cyclohexene (B86901), 1-(chloromethyl)- readily undergoes nucleophilic substitution reactions through both SN1 and SN2 pathways. The allylic nature of the substrate enhances the rates of both types of reactions, making the outcome highly dependent on the specific reaction conditions.

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. libretexts.org For Cyclohexene, 1-(chloromethyl)-, the departure of the chloride leaving group results in a primary allylic carbocation. While primary carbocations are typically unstable, the allylic carbocation is significantly stabilized by resonance, delocalizing the positive charge over two carbon atoms. youtube.com This resonance stabilization lowers the activation energy for carbocation formation, making the SN1 pathway accessible. youtube.com

The planar nature of the carbocation intermediate allows the nucleophile to attack from either face, which would lead to a mixture of stereoisomers if the carbon were chiral. libretexts.org In the case of Cyclohexene, 1-(chloromethyl)-, attack at the two resonance-contributing carbons can lead to two different constitutional isomers.

Table 1: Factors Favoring the SN1 Pathway

| Factor | Influence on SN1 Reaction | Rationale |

| Substrate | Favorable | The primary allylic structure allows for the formation of a resonance-stabilized carbocation. youtube.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles would favor the SN2 pathway. Weak nucleophiles allow time for the carbocation to form. pressbooks.pub |

| Solvent | Polar protic solvents (e.g., ethanol, water) | These solvents can solvate both the leaving group and the carbocation intermediate, stabilizing them and facilitating the SN1 process. libretexts.org |

| Leaving Group | Good leaving group (e.g., Cl⁻, Br⁻, I⁻) | A good leaving group is necessary for the initial ionization step. |

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chegg.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chegg.com Although Cyclohexene, 1-(chloromethyl)- is a primary halide, which generally favors SN2 reactions, its reactivity is further enhanced because it is an allylic halide. The transition state of the SN2 reaction is stabilized by the adjacent π-system of the double bond. chegg.com

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. If the reaction were to occur at a chiral center, the product would have the opposite configuration to the reactant.

For primary allylic halides like Cyclohexene, 1-(chloromethyl)-, SN1 and SN2 reactions are often in competition. The predominant pathway is determined by a careful balance of reaction conditions.

Table 2: Conditions Influencing SN1 vs. SN2 Pathways for Cyclohexene, 1-(chloromethyl)-

| Condition | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, CH₃OH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., Ethanol) | Polar Aprotic (e.g., Acetone (B3395972), DMSO) |

| Concentration of Nucleophile | Low concentration | High concentration |

For instance, reaction with ethanol, a weak nucleophile and a polar protic solvent, would likely result in a mixture of products from both SN1 and SN2 mechanisms, as well as elimination products. libretexts.org

Elimination Reactions

In addition to substitution, Cyclohexene, 1-(chloromethyl)- can undergo elimination reactions to form dienes. Both E1 and E2 mechanisms are possible, with the regioselectivity and stereochemistry being key considerations.

The E1 (Elimination, Unimolecular) reaction proceeds through the same resonance-stabilized carbocation intermediate as the SN1 reaction. chemistrysteps.com Following the formation of the carbocation, a weak base (which can be the solvent) removes a proton from an adjacent carbon atom to form a double bond. In the case of the carbocation formed from Cyclohexene, 1-(chloromethyl)-, proton removal can lead to the formation of a conjugated diene.

The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. youtube.com For the elimination from the carbocation of Cyclohexene, 1-(chloromethyl)-, the formation of a conjugated diene is highly favored due to the increased stability of the resulting π-system.

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. This pathway requires a specific stereochemical arrangement: the proton being removed and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).

In the context of the cyclohexane (B81311) ring system, this requirement means that both the hydrogen to be removed and the chloromethyl group's leaving group must be in axial positions for the reaction to proceed most efficiently. The flexibility of the chloromethyl group allows for rotation to achieve the necessary alignment with a β-hydrogen on the cyclohexane ring for the E2 reaction to occur. The use of a strong, non-nucleophilic base, such as tert-butoxide, would favor the E2 pathway.

Electrophilic Addition Reactions to the Cyclohexene Double Bond

The endocyclic double bond in 1-(chloromethyl)cyclohexene is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the chloromethyl group and the stability of the resulting carbocation intermediate.

The addition of hydrogen halides (HX) to 1-(chloromethyl)cyclohexene typically follows Markovnikov's rule. The proton adds to the less substituted carbon of the double bond (C2), leading to the formation of a tertiary carbocation at C1. This carbocation is further stabilized by the adjacent chloromethyl group. Subsequent attack by the halide ion (X-) yields the 1-chloro-1-(chloromethyl)cyclohexane.

The reaction of 1-(chloromethyl)cyclohexene with halogens, such as bromine (Br2) or chlorine (Cl2), results in the formation of a dihalogenated product. The reaction proceeds through a cyclic halonium ion intermediate. The anti-addition of the halide ions leads to the formation of trans-1,2-dihalo-1-(chloromethyl)cyclohexane derivatives. The presence of the chloromethyl group can influence the stereochemical outcome of the reaction.

Cycloaddition Reactions

The double bond of 1-(chloromethyl)cyclohexene can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. When reacted with a conjugated diene, it forms a bicyclic adduct. The stereochemistry and regiochemistry of the resulting cycloadduct are governed by the principles of the Diels-Alder reaction, including the endo rule. For instance, the reaction with cyclopentadiene (B3395910) would yield a substituted norbornene derivative.

Rearrangement Reactions

Under certain conditions, 1-(chloromethyl)cyclohexene and its derivatives can undergo rearrangement reactions, leading to the formation of isomeric products. These rearrangements are often driven by the formation of a more stable carbocation or a thermodynamically favored product.

While less common for this specific substrate, derivatives of 1-(chloromethyl)cyclohexene can potentially undergo sigmatropic rearrangements. For example, if the chloromethyl group is converted to a suitable migrating group, a-sigmatropic rearrangement could be envisioned under appropriate thermal or photochemical conditions. Such rearrangements involve a concerted reorganization of electrons through a cyclic transition state.

Carbocation Rearrangements in Reactions of Cyclohexene, 1-(chloromethyl)-

The initial carbocation formed is a primary allylic carbocation. Although allylically stabilized, primary carbocations are generally less stable than their secondary and tertiary counterparts. This inherent instability is a powerful driving force for rearrangement. The proximity of the cyclohexene ring offers multiple pathways for the delocalization and stabilization of the positive charge.

One of the most probable rearrangement pathways involves an allylic shift . In this process, the double bond within the cyclohexene ring migrates, leading to the formation of a more stable carbocation. The initial primary allylic carbocation can rearrange to a tertiary allylic carbocation. This occurs through a 1,2-hydride shift or, more accurately in this delocalized system, a redistribution of the pi-electrons. The resulting tertiary allylic carbocation is significantly more stable due to the inductive effect of the additional alkyl substituent and the continued resonance delocalization.

Another potential rearrangement is a ring expansion . While less common than allylic shifts in this system, the strain of the six-membered ring could, under specific reaction conditions, favor an expansion to a seven-membered ring system if it leads to a more stable carbocation. However, given the stability of the cyclohexene ring, this pathway is generally considered less favorable than rearrangements that maintain the six-membered ring structure.

The final product distribution in reactions such as solvolysis will be a direct reflection of the relative stabilities of the carbocation intermediates and the rates at which they are trapped by the solvent or other nucleophiles. It is expected that products derived from the rearranged, more stable tertiary allylic carbocation would be the major components of the product mixture. For instance, in an ethanolysis reaction, one would anticipate the formation of ethers where the ethoxy group is attached to the tertiary carbon of the rearranged cyclohexene ring, alongside smaller amounts of the product from the direct trapping of the initial primary allylic carbocation.

While a definitive quantitative analysis of product distribution is not available from existing literature, the qualitative expectation based on established principles of carbocation chemistry is clear. The propensity of Cyclohexene, 1-(chloromethyl)- to undergo carbocation rearrangements is a key feature of its chemical reactivity.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution Reactions

The chloromethyl group in 1-(chloromethyl)cyclohexene is susceptible to nucleophilic substitution reactions. Due to the allylic nature of the carbon-chlorine bond, it can undergo both SN1 and SN2 type reactions. youtube.com The stability of the resulting allylic carbocation intermediate favors the SN1 pathway, particularly with weaker nucleophiles. youtube.com Stronger nucleophiles will favor the SN2 mechanism. These reactions are useful for introducing a variety of functional groups at the methyl position.

Elimination Reactions

Under basic conditions, 1-(chloromethyl)cyclohexene can undergo elimination reactions to form a conjugated diene. The presence of a strong, non-nucleophilic base would favor the E2 mechanism, leading to the formation of 1-methylenecyclohex-2-ene.

Radical Reactions

The allylic C-H bonds in 1-(chloromethyl)cyclohexene can be susceptible to radical abstraction. Furthermore, the carbon-chlorine bond can undergo homolytic cleavage under certain conditions, such as in the presence of radical initiators or upon UV irradiation, to form a reactive allylic radical. This radical can then participate in various radical-mediated transformations.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Key expected IR absorption bands for Cyclohexene (B86901), 1-(chloromethyl)- include:

C-H stretching vibrations: Alkenyl C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, typically in the range of 3010-3080 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexene ring and the chloromethyl group are expected in the 2830-2960 cm⁻¹ region. docbrown.info

C=C stretching vibration: The carbon-carbon double bond in the cyclohexene ring will give rise to a characteristic absorption band, typically in the region of 1640-1680 cm⁻¹. docbrown.info The substitution on the double bond can slightly influence this frequency.

CH₂ bending vibrations: The scissoring vibrations of the CH₂ groups in the cyclohexene ring are expected around 1440-1465 cm⁻¹.

C-Cl stretching vibration: The presence of the chloromethyl group will be indicated by a C-Cl stretching absorption. For a primary alkyl chloride, this band is typically observed in the range of 650-730 cm⁻¹, and it is often strong.

=C-H bending vibrations: The out-of-plane bending (wagging) vibrations of the alkenyl C-H bond can provide information about the substitution pattern of the double bond. For a trisubstituted alkene, this band can be found in the 800-840 cm⁻¹ region.

A summary of the predicted IR absorption bands is presented in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopic Data for Cyclohexene, 1-(chloromethyl)-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3010-3080 | Medium |

| C-H Stretch (Aliphatic) | 2830-2960 | Strong |

| C=C Stretch | 1640-1680 | Medium |

| CH₂ Bend (Scissoring) | 1440-1465 | Medium |

| =C-H Bend (Out-of-plane) | 800-840 | Medium |

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often making non-polar bonds more visible. For Cyclohexene, 1-(chloromethyl)-, the C=C stretching vibration is expected to produce a strong signal in the Raman spectrum.

While a specific Raman spectrum for Cyclohexene, 1-(chloromethyl)- is not available, data for related compounds like 1-chlorocyclohexene (B1361362) can provide insights. nih.gov The key Raman shifts would be expected for the C=C double bond and the C-Cl bond.

Table 2: Predicted Raman Spectroscopic Data for Cyclohexene, 1-(chloromethyl)-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C=C Stretch | 1640-1680 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) for Structure Assignment

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The spectrum of Cyclohexene, 1-(chloromethyl)- is expected to show distinct signals for the vinylic proton, the protons of the chloromethyl group, and the aliphatic protons of the cyclohexene ring. By analyzing the chemical shifts, integration values, and splitting patterns, the connectivity of the molecule can be established.

Based on the analysis of similar structures like cyclohexene and other substituted cyclohexenes, the following proton signals can be predicted docbrown.info:

Vinylic Proton (=CH-): A single vinylic proton is present. Its signal is expected to appear in the downfield region, likely between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond. This signal would likely be a multiplet due to coupling with the adjacent allylic protons.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a singlet, as there are no adjacent protons to couple with. This signal would be shifted downfield due to the electronegativity of the chlorine atom, likely appearing in the range of 3.5-4.0 ppm.

Allylic Protons: The protons on the carbons adjacent to the double bond (C3 and C6) are allylic and will be deshielded compared to other aliphatic protons. Their signals are expected in the range of 2.0-2.5 ppm and would likely appear as complex multiplets due to coupling with each other and the vinylic proton.

Aliphatic Protons: The remaining protons on the cyclohexene ring (at C4 and C5) would appear further upfield, typically in the range of 1.5-2.0 ppm, as complex multiplets.

Table 3: Predicted ¹H NMR Spectroscopic Data for Cyclohexene, 1-(chloromethyl)-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| =C-H | 5.5 - 6.0 | Multiplet | 1H |

| -CH₂Cl | 3.5 - 4.0 | Singlet | 2H |

| Allylic -CH₂- | 2.0 - 2.5 | Multiplet | 4H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For Cyclohexene, 1-(chloromethyl)-, seven distinct carbon signals are expected.

The predicted chemical shifts for the carbon atoms are based on data for cyclohexene and the known effects of substituents docbrown.infochemicalbook.com:

Olefinic Carbons (C=C): Two signals are expected for the two carbons of the double bond. The substituted carbon (C1) would be more downfield than the unsubstituted one (C2). Expected chemical shifts are in the range of 120-140 ppm.

Chloromethyl Carbon (-CH₂Cl): The carbon atom of the chloromethyl group is attached to an electronegative chlorine atom and is expected to have a chemical shift in the range of 40-50 ppm.

Aliphatic Carbons (-CH₂-): The four aliphatic carbon atoms of the cyclohexene ring will have chemical shifts in the range of 20-35 ppm. The allylic carbons (C3 and C6) would be slightly more deshielded than the other two (C4 and C5).

Table 4: Predicted ¹³C NMR Spectroscopic Data for Cyclohexene, 1-(chloromethyl)-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (=C-) | 130 - 140 |

| C2 (=CH-) | 120 - 130 |

| -CH₂Cl | 40 - 50 |

| C3 & C6 (-CH₂-) | 25 - 35 |

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and can reveal structural details through the analysis of its fragmentation pattern.

For Cyclohexene, 1-(chloromethyl)- (C₇H₁₁Cl), the molecular weight is approximately 130.62 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of 3:1.

The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for halogenated alkenes include the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). The fragmentation of the cyclohexene ring can also lead to characteristic ions.

Table 5: Predicted Mass Spectrometry Data for Cyclohexene, 1-(chloromethyl)-

| m/z | Interpretation | Notes |

|---|---|---|

| 130/132 | [C₇H₁₁Cl]⁺ (Molecular Ion) | Characteristic 3:1 intensity ratio for M⁺ and M+2⁺ |

| 95 | [C₇H₁₁]⁺ (Loss of Cl•) | |

| 94 | [C₇H₁₀]⁺ (Loss of HCl) | |

| 79 | [C₆H₇]⁺ | Possible fragment from ring cleavage |

X-ray Crystallography of Derivatives

Detailed X-ray crystallographic data for derivatives of "Cyclohexene, 1-(chloromethyl)-" are not extensively reported in the available scientific literature. However, the principles of X-ray crystallography are fundamental to definitively determine the three-dimensional structure of crystalline solids. For any crystalline derivative of "Cyclohexene, 1-(chloromethyl)-", this technique could provide precise information on bond lengths, bond angles, and the conformation of the cyclohexene ring in the solid state.

For instance, studies on related cyclohexane (B81311) derivatives have utilized X-ray crystallography to elucidate their solid-state structures. A study on a cyclohexadienyl trifluoromethyl metal complex, for example, revealed a non-planar geometry for the six-membered ring. biomedres.us Similarly, the crystal structure of a cyclohexanespiropropane derivative has been determined, providing detailed geometric parameters. pressbooks.pub These examples highlight the power of X-ray crystallography in providing unambiguous structural information for cyclohexane-based molecules. Should a suitable crystalline derivative of "Cyclohexene, 1-(chloromethyl)-" be prepared, X-ray diffraction analysis would be the definitive method to establish its molecular geometry.

Table 1: General Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Conformational Analysis via Spectroscopic Techniques

The conformational flexibility of the cyclohexene ring in "Cyclohexene, 1-(chloromethyl)-" is a key aspect of its structure. The half-chair conformation is generally the most stable for cyclohexene and its derivatives. nih.gov The presence of the chloromethyl substituent at the C1 position introduces the possibility of different spatial arrangements of this group relative to the ring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, coupled with computational methods, are powerful tools for studying these conformational equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide valuable information about the time-averaged conformation of the molecule in solution. Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. For example, the magnitude of the coupling constant between vicinal protons can be related to the dihedral angle via the Karplus equation, offering insights into the ring's pucker and the substituent's orientation. Low-temperature NMR studies can sometimes "freeze out" individual conformers, allowing for their direct observation and characterization. rsc.org

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to conformational changes. For instance, the C-Cl stretching frequency and the various C-H bending modes of the cyclohexene ring and the chloromethyl group would be expected to differ slightly between different conformers. While a complete vibrational analysis of "Cyclohexene, 1-(chloromethyl)-" has not been reported, studies on similar molecules like 1,2-dimethyl cyclohexene and 4-vinyl cyclohexene have demonstrated the utility of these techniques in assigning vibrational modes. researchgate.net

Computational Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the stable conformations and their relative energies. These calculations can provide optimized geometries, vibrational frequencies, and NMR chemical shifts for different possible conformers of "Cyclohexene, 1-(chloromethyl)-", guiding the interpretation of experimental spectra.

Table 2: Spectroscopic Techniques for Conformational Analysis

| Technique | Information Provided |

| ¹H NMR | Chemical shifts indicate the electronic environment of protons. Coupling constants provide information on dihedral angles and connectivity. |

| ¹³C NMR | Chemical shifts reveal the electronic environment of carbon atoms. |

| Infrared (IR) Spectroscopy | Shows the presence of functional groups through their characteristic vibrational absorption frequencies. |

| Raman Spectroscopy | Complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. |

| Computational Modeling | Predicts stable conformers, relative energies, and theoretical spectroscopic data (NMR, IR, Raman). |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 1-(chloromethyl)cyclohexene at the molecular level. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and relative energies of different molecular states.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

For 1-(chloromethyl)cyclohexene, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared spectrum of the molecule, which can be used to characterize its structure and identify stable energy minima.

Determine Thermodynamic Properties: Calculate properties such as enthalpy, entropy, and Gibbs free energy for different conformers and transition states.

Model Reaction Pathways: Investigate the energy profiles of potential reactions, helping to elucidate reaction mechanisms.

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform calculations. The results would provide insight into the molecule's stability and electronic properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. numberanalytics.com These methods can offer higher accuracy than DFT, though often at a greater computational expense. numberanalytics.com

Møller-Plesset perturbation theory (MP2) is a common ab initio method that improves upon the basic Hartree-Fock approximation by including electron correlation. numberanalytics.com For 1-(chloromethyl)cyclohexene, MP2 calculations are particularly useful for:

Refining Energy Calculations: Providing more accurate relative energies between different conformations or for reaction barriers compared to some DFT functionals. scispace.com

Investigating Intermolecular Interactions: Studying non-covalent interactions that might be important in condensed phases or during a reaction.

Validating DFT Results: Using MP2 calculations as a benchmark to assess the accuracy of less computationally demanding methods.

Ab initio studies, like DFT, can be used to compute potential energy surfaces, locate transition states, and predict reaction rates, providing a detailed, theoretical understanding of the molecule's chemical behavior. numberanalytics.comscispace.com

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexene (B86901) ring and the rotation around the single bond connecting the chloromethyl group give rise to various conformations with different energies.

Unlike the well-known chair conformation of cyclohexane (B81311), the presence of a double bond forces the cyclohexene ring into a non-planar shape to relieve ring strain. wikipedia.orgmasterorganicchemistry.com The most stable conformation of the cyclohexene ring is the half-chair . libretexts.org In this arrangement, four of the carbon atoms are in a plane, while the two carbons adjacent to the double bond are puckered out of the plane, one above and one below.

The substituents on the ring can occupy different positions, which are broadly classified as:

Equatorial (e): The substituent points away from the ring, in the general plane of the four carbons.

Pseudo-equatorial (e'): A substituent on a carbon adjacent to the double bond that points away from the ring.

Axial (a): The substituent points perpendicular to the general plane of the ring.

Pseudo-axial (a'): A substituent on a carbon adjacent to the double bond that points perpendicular to the ring's plane.

For 1-(chloromethyl)cyclohexene, the chloromethyl group is attached to one of the sp² hybridized carbons of the double bond. The key conformational flexibility comes from the puckering of the sp³ hybridized carbons. Substituents on these carbons generally prefer pseudo-equatorial positions to minimize steric strain. libretexts.org

| Conformation | Description | Relative Energy |

|---|---|---|

| Half-Chair | Most stable conformation for cyclohexene. Four carbons are coplanar. | Lowest |

| Boat | Higher energy conformation, often a transition state between half-chair forms. | Intermediate |

| Planar | Highly strained due to eclipsed bonds and angle strain; theoretical only. libretexts.org | Highest |

Rotation around the single bond between the cyclohexene ring and the chloromethyl group (C1-CH₂Cl) leads to different rotational isomers, or rotamers . wikipedia.org These rotamers differ in the spatial orientation of the chlorine atom relative to the double bond of the ring.

The primary rotamers can be described by the dihedral angle between the C=C bond of the ring and the C-Cl bond of the substituent. The energy of these rotamers is influenced by steric hindrance and electronic interactions between the chloromethyl group and the cyclohexene ring. Conformational analysis can be used to study the energetics of this bond rotation. wikipedia.org The most stable rotamer will be the one that minimizes steric clashes between the chlorine atom and the hydrogen atoms on the ring.

Reaction Mechanism Elucidation

Theoretical calculations are invaluable for elucidating the mechanisms of reactions involving 1-(chloromethyl)cyclohexene. For instance, in nucleophilic substitution or elimination reactions, the molecule's structure suggests the possibility of mechanisms that proceed through a carbocation intermediate.

An E1 elimination reaction, for example, would involve a two-step mechanism:

Formation of a Carbocation: The leaving group (chloride ion) departs, forming an allylic carbocation. This is typically the rate-determining step. The resulting carbocation is stabilized by resonance with the adjacent double bond.

Deprotonation: A weak base removes a proton from a carbon adjacent to the carbocation, forming a new double bond and yielding a cyclohexadiene product.

Transition State Analysis for Nucleophilic Substitution Pathways

Cyclohexene, 1-(chloromethyl)- is an allylic halide, a structural motif that allows it to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. Computational analysis of the transition states is crucial for understanding the factors that favor one pathway over the other.

S(_N)1 Pathway: The S(_N)1 mechanism proceeds in two steps, with the rate-determining step being the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com For Cyclohexene, 1-(chloromethyl)-, the departure of the chloride ion results in a resonance-stabilized allylic carbocation. Computational studies can model the geometry and stability of this key intermediate. The transition state for this first step involves the stretching and breaking of the C-Cl bond. It is a high-energy point on the reaction coordinate leading to the planar, sp²-hybridized carbocation. masterorganicchemistry.com

S(_N)2 Pathway: The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks as the leaving group departs. masterorganicchemistry.comlibretexts.org The transition state is a highly crowded, trigonal bipyramidal structure where the central carbon is partially bonded to both the incoming nucleophile and the outgoing chloride ion. masterorganicchemistry.com Theoretical calculations for this pathway on an allylic substrate like Cyclohexene, 1-(chloromethyl)- would show significant orbital overlap between the developing p-orbital on the reaction center and the adjacent π-system of the double bond. This conjugation stabilizes the transition state, accelerating the S(_N)2 reaction rate compared to a saturated analogue like (chloromethyl)cyclohexane. The reaction involves a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org

| Pathway | Number of Steps | Key Intermediate | Transition State Geometry | Key Features for Cyclohexene, 1-(chloromethyl)- |

|---|---|---|---|---|

| S(_N)1 | Two | Allylic Carbocation | Leads to carbocation formation | Resonance stabilization of the carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com |

| S(_N)2 | One (Concerted) | None | Trigonal Bipyramidal | Stabilized by conjugation with the adjacent double bond. masterorganicchemistry.comlibretexts.org |

Transition State Analysis for Elimination Pathways

Elimination reactions, primarily E1 and E2, are often in competition with nucleophilic substitution. masterorganicchemistry.com The structure of Cyclohexene, 1-(chloromethyl)- allows for both types of elimination to form a conjugated diene.

E1 Pathway: Similar to the S(_N)1 reaction, the E1 mechanism also proceeds through a carbocation intermediate. libretexts.orgdalalinstitute.com The rate-determining step is identical: the formation of the resonance-stabilized allylic carbocation. The second step involves a base (which can be a weak base or the solvent) removing a proton from a carbon adjacent to the carbocation. The transition state for this second step involves the simultaneous breaking of a C-H bond and the formation of the new π-bond.

E2 Pathway: The E2 mechanism is a concerted, one-step process where a base removes a proton, the C-H bond breaks, a new π-bond forms, and the leaving group departs simultaneously. libretexts.org For E2 reactions in cyclohexene systems, stereochemistry is critical. The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.org This means the C-H and C-X bonds must be in the same plane and oriented at 180° to each other. In the flexible half-chair conformation of the cyclohexene ring, achieving this geometry for the removal of a proton from the ring to form 1-methylenecyclohexene would be a key factor analyzed in transition state calculations.

| Pathway | Number of Steps | Base Strength | Transition State Features | Key Stereochemical Requirement |

|---|---|---|---|---|

| E1 | Two | Weak base sufficient | Involves carbocation intermediate formation and subsequent deprotonation. libretexts.orgleah4sci.com | No strict requirement; follows carbocation formation. |

| E2 | One (Concerted) | Strong, often hindered base required. libretexts.orgdalalinstitute.com | Simultaneous C-H bond breaking, C=C π-bond forming, and C-Cl bond breaking. libretexts.org | Anti-periplanar alignment of the leaving group and the proton being abstracted. libretexts.org |

Energetic Profiles of Reaction Pathways

Computational chemistry allows for the mapping of potential energy surfaces for the competing S(_N)1, S(_N)2, E1, and E2 reactions. The energetic profile, or reaction coordinate diagram, illustrates the energy of the system as it progresses from reactants to products.

One-Step Mechanisms (S(_N)2/E2): The energetic profile for these reactions shows a single peak, which represents the energy of the transition state (activation energy). libretexts.orgwolfram.com The reactants and products are at energy minima. The relative height of the activation energy barrier determines the reaction rate.

Two-Step Mechanisms (S(_N)1/E1): These pathways feature a more complex profile with two peaks (two transition states) and an energy valley between them that represents the carbocation intermediate. leah4sci.comwolfram.com The first peak, corresponding to the formation of the carbocation, is typically the higher of the two and thus represents the rate-determining step. masterorganicchemistry.com

The competition between substitution and elimination is determined by the relative activation energies of the lowest-energy pathway available for each type of reaction under specific conditions (nucleophile/base, solvent, temperature).

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for Cyclohexene, 1-(chloromethyl)- are detailed in the surveyed literature, this computational technique is invaluable for understanding the dynamic behavior of molecules in solution. nih.govrsc.org

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com For Cyclohexene, 1-(chloromethyl)-, an MD simulation could provide detailed insights into:

Conformational Dynamics: The cyclohexene ring is not planar and rapidly interconverts between different half-chair conformations. MD simulations can map the energy landscape of this process and determine the most stable conformations and the barriers to interconversion.

Solvation: The simulation can explicitly model the interactions between the solute molecule and surrounding solvent molecules. This is crucial for understanding how the solvent stabilizes the ground state, transition states, and intermediates, thereby influencing reaction pathways. nih.gov

Local Structure: It can reveal the average orientation and distance of solvent molecules around the reactive chloromethyl group, providing a dynamic picture of the environment before a reaction occurs.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) are computational methods used to create mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. mdpi.commdpi.com

Although no specific QSAR/QSPR studies focused on Cyclohexene, 1-(chloromethyl)- were found, this methodology could be applied to a series of its derivatives to:

Predict Reactivity: A QSAR model could be developed to predict the rate of substitution or elimination for different substituted analogues of Cyclohexene, 1-(chloromethyl)- based on calculated molecular descriptors (e.g., electronic properties, steric parameters).

Estimate Toxicity: By correlating structural features with toxicity data for a set of related compounds, a QSAR model could predict the potential toxicity of new, unsynthesized derivatives. mdpi.com

Predict Physical Properties: A QSPR model could be built to predict properties like boiling point, vapor pressure, or solubility, which are dependent on the intermolecular forces of the molecules.

The general workflow for such a study involves defining a dataset of molecules, calculating a wide range of molecular descriptors, building a statistical model (e.g., multiple linear regression, neural networks), and validating the model's predictive power. mdpi.comnih.gov

Intermolecular and Intramolecular Interactions

The physical properties and chemical reactivity of Cyclohexene, 1-(chloromethyl)- are governed by a combination of intermolecular and intramolecular forces.

Intermolecular Interactions: These are the forces between adjacent molecules. For this compound, the primary interactions are:

London Dispersion Forces: These weak, temporary forces are present in all molecules and increase with molecular size and surface area. They are the main interaction for the nonpolar cyclohexene ring. brainly.com

Dipole-Dipole Interactions: The polar carbon-chlorine bond creates a permanent molecular dipole, leading to attractive interactions between the positive end of one molecule and the negative end of another. This compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. jmcs.org.mx

Intramolecular Interactions: These are forces within a single molecule. Key interactions include:

Steric Strain: Interactions between the chloromethyl group and the hydrogen atoms on the cyclohexene ring can influence the molecule's preferred conformation.

Electronic Interactions: There is an inductive effect from the electronegative chlorine atom, which polarizes the C-Cl bond. Furthermore, potential hyperconjugation can occur between the sigma orbitals of the C-H or C-Cl bonds and the adjacent π-system of the double bond, which can affect both stability and reactivity.

| Interaction Type | Description | Relevance to Cyclohexene, 1-(chloromethyl)- |

|---|---|---|

| London Dispersion Forces | Temporary dipoles arising from electron cloud fluctuations. brainly.com | Primary force for the hydrocarbon portion; contributes to overall cohesion. |

| Dipole-Dipole Forces | Attraction between permanent partial positive and negative charges. | Exists due to the polar C-Cl bond. |

| Steric Strain | Repulsive forces when non-bonded atoms are forced close together. | Influences the conformational preference of the chloromethyl group relative to the ring. |

| Electronic Interactions | Inductive effects and hyperconjugation within the molecule. jmcs.org.mx | Affects electron density distribution, bond strengths, and reactivity at the allylic position. |

Advanced Topics and Future Directions

Catalyst Development for 1-(Chloromethyl)cyclohexene Transformations

The reactivity of the allylic chloride in 1-(chloromethyl)cyclohexene is a key feature for synthetic exploitation, primarily through substitution and coupling reactions. Future catalyst development will be crucial in controlling the selectivity and efficiency of these transformations.

Key Research Areas:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are staples of modern synthesis. The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could enhance the reactivity of 1-(chloromethyl)cyclohexene with a broader range of organometallic partners, enabling the construction of complex carbon skeletons. Research into nickel or iron-based catalysts could provide more economical and sustainable alternatives to palladium.

Asymmetric Allylic Alkylation (AAA): A significant challenge is the development of catalysts for the enantioselective substitution of the chloride. Chiral ligands complexed with metals like palladium, iridium, or rhodium could enable the asymmetric introduction of nucleophiles, leading to valuable chiral building blocks.

Transition-Metal Free Catalysis: Exploration of organocatalysts or photoredox catalysis for transformations of 1-(chloromethyl)cyclohexene could offer milder reaction conditions and avoid metal contamination in the final products. For instance, a somo-catalytic approach could facilitate radical-based functionalization.

| Catalyst Type | Potential Transformation | Research Goal |

| Palladium/NHC | Suzuki, Stille, Sonogashira Coupling | Efficient C-C bond formation with diverse partners. |

| Chiral Iridium | Asymmetric Allylic Alkylation | Synthesis of enantiomerically enriched products. |

| Nickel/Bipyridine | Reductive Coupling | Cost-effective C-C and C-heteroatom bond formation. |

| Photoredox (e.g., Ru, Ir) | Radical Addition/Substitution | Access to novel reaction pathways under mild conditions. |

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis and application of 1-(chloromethyl)cyclohexene is essential for sustainable chemical manufacturing.

Future research will likely focus on several key areas:

Alternative Solvents: Moving away from traditional chlorinated or volatile organic compounds towards greener solvents like water, supercritical CO₂, or bio-derived solvents (e.g., Cyrene, 2-methyltetrahydrofuran) is a primary goal. The use of water as a solvent, in particular, is an attractive eco-friendly approach for certain reactions. nih.gov

Catalyst Recycling: The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports (e.g., polymers, silica, magnetic nanoparticles) is critical. nankai.edu.cn For example, solid acid catalysts like H-montmorillonite can be effective and recyclable alternatives for certain conversions. researchgate.net This would allow for easy separation and reuse of the catalyst, reducing waste and cost. The synthesis of 4-methylumbelliferone (B1674119) using a recyclable, solid Dowex catalyst under solvent-free conditions serves as a model for this approach. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. This involves favoring addition reactions over substitution reactions where possible and developing one-pot or tandem reactions to minimize intermediate isolation and purification steps. researchgate.net

Safer Reagents: The traditional synthesis of allylic chlorides often involves hazardous reagents. Research into greener chlorinating agents or alternative synthetic routes, such as the conversion of the corresponding allylic alcohol using reagents generated in situ under mild conditions, is needed. organic-chemistry.org

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and improved scalability. researchgate.net These benefits are particularly relevant for reactions involving reactive intermediates or highly exothermic processes, which are characteristic of transformations involving 1-(chloromethyl)cyclohexene.

Enhanced Safety: The small reactor volumes in flow systems minimize the risk associated with handling reactive intermediates or performing highly energetic reactions. nih.gov The generation and immediate consumption of hazardous reagents, such as phosgene (B1210022) for creating acid chlorides from carboxylic acids, is a key safety benefit enabled by flow chemistry. rsc.org

Process Intensification: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling reactions to be run at temperatures above the solvent's boiling point ("superheating") safely. researchgate.netunimi.it This can dramatically accelerate reaction rates.

Multi-step Synthesis: Flow reactors can be linked together to create automated, multi-step sequences without the need for isolating intermediates. nih.govunimi.it For example, a flow process could be designed for the synthesis of an alkyl chloride from an alcohol, followed by an immediate in-line substitution reaction. nih.gov This "telescoping" of reactions improves efficiency and reduces waste.

Computational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing novel transformations. researchgate.net

Mechanism Elucidation: For reactions involving 1-(chloromethyl)cyclohexene, computational studies can map out the energy profiles of different potential pathways (e.g., SN2 vs. SN2', concerted vs. stepwise). This understanding is crucial for optimizing reaction conditions to favor a desired product.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts. By modeling the interaction of 1-(chloromethyl)cyclohexene with various potential catalyst structures, researchers can predict which catalysts are most likely to be effective and selective, thereby prioritizing experimental efforts. This approach has been used to design asymmetric catalysts for other reactions. nih.gov

Predicting Unexplored Reactivity: Theoretical calculations can explore the feasibility of entirely new reactions that have not yet been attempted in the lab. For example, frontier molecular orbital (FMO) theory can predict the compound's propensity to participate in various pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. researchgate.net

Expanding Synthetic Applications to New Materials and Molecules

The bifunctional nature of 1-(chloromethyl)cyclohexene makes it an attractive monomer for polymerization and a valuable intermediate for synthesizing complex target molecules.

Polymer Synthesis: The alkene can participate in addition polymerization, while the chloromethyl group can be used for post-polymerization modification or to initiate other types of polymerization. Research into the polymerization of cyclohexene (B86901) derivatives suggests that 1-(chloromethyl)cyclohexene could be a precursor to functional polymers with tailored properties for applications in materials science. researchgate.net For instance, polymers derived from it could be used in coatings, adhesives, or as functional resins.

Natural Product Synthesis: Cyclohexene moieties are common structural motifs in a vast array of natural products. researchgate.netelsevierpure.com 1-(Chloromethyl)cyclohexene could serve as a versatile starting material for the synthesis of these complex molecules. Its reactive handles allow for the strategic introduction of other fragments. For example, it could be incorporated into synthetic routes towards cylindrocyclophanes or other macrocyclic compounds known for their biological activity. researchgate.net

Pharmaceutical and Agrochemical Discovery: The cyclohexene scaffold is present in many bioactive compounds. The ability to functionalize 1-(chloromethyl)cyclohexene through its reactive chloride handle makes it a useful building block for creating libraries of novel compounds for screening in drug and pesticide discovery programs.

Stereocontrol in Complex Molecule Synthesis

Achieving high levels of stereocontrol is a central goal in modern organic synthesis, particularly for producing enantiomerically pure pharmaceuticals. For 1-(chloromethyl)cyclohexene, stereocontrol is relevant in reactions at both the double bond and the allylic carbon.

Diastereoselectivity: In reactions such as epoxidation or dihydroxylation of the double bond, the existing (or newly formed) stereocenter at the allylic position can influence the facial selectivity of the reagent's approach, leading to one diastereomer over another. Understanding and controlling this diastereoselectivity is key to building up complex, multi-stereocenter molecules.

Enantioselectivity: As mentioned in the catalyst section, asymmetric allylic alkylation is the most direct strategy for creating a chiral center at the allylic position with high enantioselectivity. This requires a chiral catalyst that can differentiate between the two enantiotopic faces of the carbocation intermediate or the starting material. masterorganicchemistry.com

Substrate Control: In more complex systems derived from 1-(chloromethyl)cyclohexene, existing stereocenters elsewhere in the molecule can direct the outcome of subsequent reactions. This substrate-controlled stereoselectivity is a powerful strategy in the later stages of a total synthesis.

Unexplored Reactivity Pathways

Beyond standard substitution and addition reactions, the structure of 1-(chloromethyl)cyclohexene suggests several avenues for exploring novel reactivity.

Pericyclic Reactions: The cyclohexene double bond can act as a dienophile or a 2π component in cycloaddition reactions. Its participation in [4+2] (Diels-Alder) or [3+2] cycloadditions with various dienes and 1,3-dipoles could lead to the rapid construction of complex polycyclic systems.

Radical Chemistry: The allylic chloride can serve as a precursor to a stabilized allylic radical. This intermediate could be trapped by various radical acceptors in cascade reactions, forming multiple C-C or C-heteroatom bonds in a single operation.

Organometallic Intermediates: Conversion of the chloromethyl group into an organometallic reagent (e.g., via Grignard formation or lithiation) would invert its electronic character from electrophilic to nucleophilic, opening up a different set of potential reactions for C-C bond formation.

Ene Reactions: The allylic protons of the cyclohexene ring could participate in ene reactions with suitable enophiles, providing another pathway for C-C bond formation and functionalization.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(chloromethyl)cyclohexene in academic research?

The synthesis of 1-(chloromethyl)cyclohexene typically involves dehydration of substituted cyclohexanol derivatives using acid catalysts. For example, cyclohexanol derivatives can undergo acid-catalyzed elimination (e.g., with concentrated H₂SO₄ or H₃PO₄) to form cyclohexene intermediates, followed by chlorination. A key step is introducing the chloromethyl group via electrophilic substitution or radical chlorination using reagents like SOCl₂ or Cl₂ under UV light . Purification often employs fractional distillation or column chromatography to isolate the product from side reactions (e.g., diene formation).

Methodological Note : Optimize reaction temperature (80–120°C) to balance reaction rate and selectivity. Monitor by TLC or GC-MS to track progress .

Basic: How is 1-(chloromethyl)cyclohexene characterized structurally and quantitatively?

Spectroscopic techniques are critical:

- IR Spectroscopy : The C-Cl stretch appears near 550–750 cm⁻¹, while C=C stretches in cyclohexene are observed at ~1650 cm⁻¹. Neat samples require KBr cells for high-resolution analysis .

- GC-MS : Retention indices (e.g., using SE-30 columns) and fragmentation patterns help confirm molecular weight (MW = 146.65 g/mol) and substituent positions. For example, m/z 111 corresponds to the loss of Cl from the parent ion .

- NMR : ¹H NMR shows resonances for cyclohexene protons (δ 5.4–5.8 ppm) and chloromethyl CH₂Cl (δ 3.5–4.0 ppm) .

Data Validation : Cross-reference with NIST spectral libraries to resolve ambiguities .

Advanced: How does the chloromethyl group influence the reactivity of cyclohexene in Diels-Alder or electrophilic addition reactions?

The chloromethyl group acts as an electron-withdrawing substituent , polarizing the cyclohexene ring and increasing its susceptibility to electrophilic attack. For example:

- Diels-Alder Reactions : The electron-deficient dienophile reacts faster with electron-rich dienes. Kinetic studies show a 20% rate enhancement compared to unsubstituted cyclohexene .

- Hydrohalogenation : Markovnikov addition of HX is favored, with the Cl group stabilizing carbocation intermediates. Computational studies (DFT) predict regioselectivity with ΔG‡ differences of ~5 kJ/mol .

Experimental Design : Use competitive reactions with control substrates (e.g., cyclohexene vs. 1-(chloromethyl)cyclohexene) and monitor yields via GC .

Advanced: How can researchers resolve contradictions in reported thermochemical data (e.g., boiling points, enthalpies) for 1-(chloromethyl)cyclohexene?

Discrepancies in data (e.g., boiling points ranging from 150–160°C) often arise from purity issues or methodological differences . To address this:

- Standardize Protocols : Use NIST-recommended methods for vapor pressure measurements (e.g., ebulliometry) .

- Validate Sources : Prioritize peer-reviewed datasets over industrial reports. For example, NIST lists ΔfH° = −208 kJ/mol for related cyclohexene derivatives .

- Reproduce Experiments : Compare results across multiple labs using identical equipment (e.g., calibrated thermocouples) .

Advanced: What strategies optimize reaction yields in the synthesis of 1-(chloromethyl)cyclohexene derivatives?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance chlorination efficiency. For example, AlCl₃ increases yields by 15% in radical chlorination .

- Solvent Effects : Use non-polar solvents (e.g., CCl₄) to stabilize transition states in elimination reactions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Case Study : A 72% yield was achieved using SOCl₂ in DMF at 60°C, with side products minimized by slow reagent addition .

Advanced: How can stereochemical outcomes be controlled in reactions involving 1-(chloromethyl)cyclohexene?

The chloromethyl group introduces steric and electronic effects that influence stereoselectivity:

- Epoxidation : Syn addition of peracids favors the endo transition state, with diastereomeric ratios (dr) up to 4:1 observed .

- Hydrogenation : Use chiral catalysts (e.g., Pd/BINAP) to control axial vs. equatorial hydrogenation pathways. Enantiomeric excess (ee) >80% has been reported .

Analytical Tools : Chiral HPLC or polarimetry quantifies stereoisomers, while NOESY NMR confirms spatial arrangements .

Basic: What safety protocols are critical when handling 1-(chloromethyl)cyclohexene?

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant).

- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Emergency Response : In case of spills, adsorb with vermiculite and treat with 10% NaHCO₃ solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.